molecular formula C29H22N4O5 B15041656 1,3-dimethyl-5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

1,3-dimethyl-5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15041656
M. Wt: 506.5 g/mol
InChI Key: ADPIXGQHGSTIGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-DIMETHYL-5-{[1-(4-NITROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a diazinane ring, a nitrophenyl group, and a pyrrole moiety

Preparation Methods

The synthesis of 1,3-DIMETHYL-5-{[1-(4-NITROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole derivative, followed by the introduction of the nitrophenyl group and the diazinane ring. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for large-scale synthesis .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. .

Scientific Research Applications

1,3-DIMETHYL-5-{[1-(4-NITROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole moiety can interact with aromatic residues in proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include other diazinane derivatives and nitrophenyl-substituted pyrroles. Compared to these compounds, 1,3-DIMETHYL-5-{[1-(4-NITROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific substitution pattern and the presence of both nitrophenyl and pyrrole groups. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C29H22N4O5

Molecular Weight

506.5 g/mol

IUPAC Name

1,3-dimethyl-5-[[1-(4-nitrophenyl)-2,5-diphenylpyrrol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C29H22N4O5/c1-30-27(34)24(28(35)31(2)29(30)36)17-21-18-25(19-9-5-3-6-10-19)32(26(21)20-11-7-4-8-12-20)22-13-15-23(16-14-22)33(37)38/h3-18H,1-2H3

InChI Key

ADPIXGQHGSTIGH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=C(N(C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)C(=O)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.